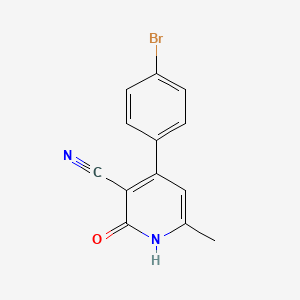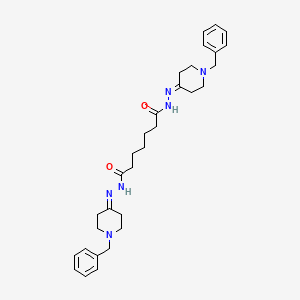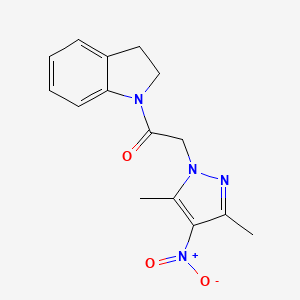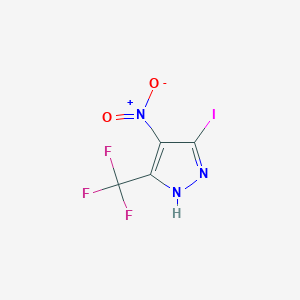![molecular formula C16H16ClF2NO3S B14922704 3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14922704.png)
3-chloro-4-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-(1-TETRAHYDRO-2-FURANYLETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzothiophene core, substituted with chloro, difluoromethoxy, and tetrahydrofuran groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-(1-TETRAHYDRO-2-FURANYLETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the chloro and difluoromethoxy groups through halogenation and etherification reactions, respectively. The final step involves the formation of the carboxamide group through amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzothiophene compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy as a drug candidate.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-(1-TETRAHYDRO-2-FURANYLETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its biological activity.
4-Chlorobenzothiophene: A similar compound with a chloro substituent.
Difluoromethoxybenzothiophene: A compound with a difluoromethoxy group.
Uniqueness
3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-(1-TETRAHYDRO-2-FURANYLETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the tetrahydrofuran group, in particular, could influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H16ClF2NO3S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16ClF2NO3S/c1-8(9-5-3-7-22-9)20-15(21)14-13(17)12-10(23-16(18)19)4-2-6-11(12)24-14/h2,4,6,8-9,16H,3,5,7H2,1H3,(H,20,21) |
InChI Key |
YYQPICOKVBVKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B14922631.png)
![4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B14922633.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14922634.png)
![5-ethoxy-2-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14922643.png)
![(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14922645.png)


![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14922656.png)
![4-[(2-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B14922659.png)
![1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B14922661.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922671.png)

![N-(2,3-dimethylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B14922693.png)
